![molecular formula C24H19N7O2 B2404935 6-(苯甲氧基)-N-(4-(3-甲基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)嘧啶-4-甲酰胺 CAS No. 2034364-84-4](/img/structure/B2404935.png)

6-(苯甲氧基)-N-(4-(3-甲基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

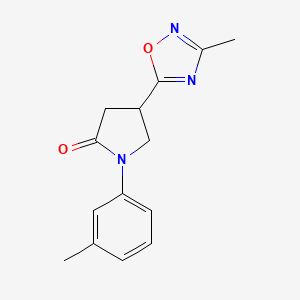

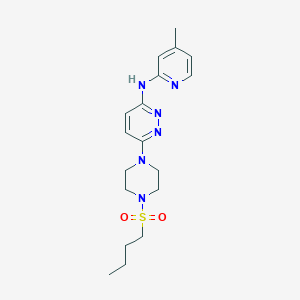

The compound “6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide” is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives, including “6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide”, is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .科学研究应用

抗增殖活性

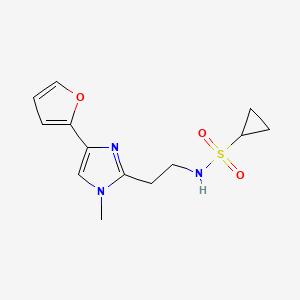

Ilić 等人 (2011) 的一项研究探讨了 [1,2,4] 三唑并 [4,3-b] 哒嗪的衍生物,包括与所讨论化学物质在结构上相关的化合物。这些衍生物对内皮细胞和肿瘤细胞均表现出抗增殖活性,尽管它们失去了一些其苯甲酰胺类前体固有的活性 (Ilić 等人,2011)。

抗菌和抗氧化活性

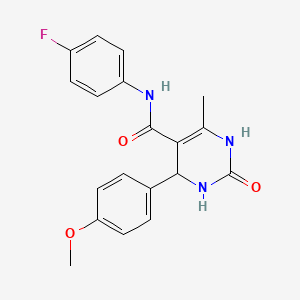

Gilava 等人 (2020) 合成了一系列化合物,包括 7-(4-(苯甲氧基)-3-甲氧基苯基)-N-(4-氯苯基)-4,7-二氢-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺,它表现出抗菌和抗氧化特性。这些发现表明在对抗微生物感染和氧化应激方面具有潜在应用 (Gilava 等人,2020)。

杂环化合物的合成

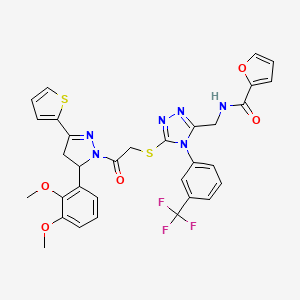

Haiza 等人 (2000) 的一项研究重点是合成各种三唑和嘧啶衍生物,强调了这些化合物在化学合成中的多功能性。这项研究强调了此类化合物(包括 6-(苯甲氧基)-N-(4-(3-甲基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)嘧啶-4-甲酰胺)在创建各种分子结构方面的潜力 (Haiza 等人,2000)。

未来方向

The future directions for the research on 1,2,4-triazolo[4,3-b]pyridazine derivatives, including “6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide”, involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to inhibitMtb shikimate dehydrogenase , a key enzyme in the biosynthesis of chorismate, and c-Met kinase , a receptor tyrosine kinase that plays a role in cell growth and differentiation .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the active site and preventing the normal function of the enzyme . For example, 1,2,4-triazolo derivatives inhibit Mtb shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate .

Biochemical Pathways

The compound likely affects the shikimate pathway by inhibiting Mtb shikimate dehydrogenase . This pathway is responsible for the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids and other aromatic compounds . Inhibition of this pathway can disrupt these processes, potentially leading to the death of the organism.

Result of Action

Inhibition of mtb shikimate dehydrogenase could potentially lead to the death of the organism by disrupting the biosynthesis of essential aromatic compounds . Similarly, inhibition of c-Met kinase could potentially halt cell growth and differentiation, thereby inhibiting the progression of diseases such as cancer .

属性

IUPAC Name |

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N7O2/c1-16-28-29-22-12-11-20(30-31(16)22)18-7-9-19(10-8-18)27-24(32)21-13-23(26-15-25-21)33-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKPJXMHUQZBPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)

![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2404857.png)

![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2404860.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2404864.png)

![Ethyl 2-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2404866.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2404873.png)

![2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2404874.png)